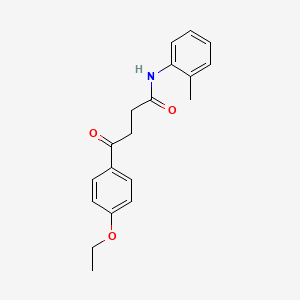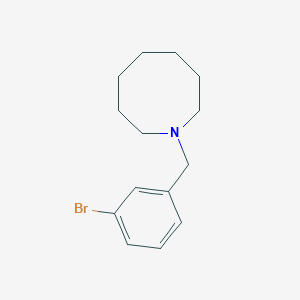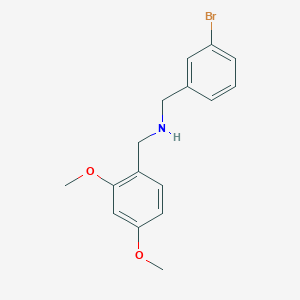
1-(3,4-dimethoxyphenyl)-1-propanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxyphenyl)-1-propanone oxime, also known as PDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of ketamine, which is a well-known anesthetic drug that has been used in both humans and animals. PDP has been found to have similar effects to ketamine, but with fewer side effects and a more targeted mechanism of action. In
科学研究应用
1-(3,4-dimethoxyphenyl)-1-propanone oxime has been studied for its potential applications in several areas of scientific research, including neuroscience, pharmacology, and psychiatry. In neuroscience, 1-(3,4-dimethoxyphenyl)-1-propanone oxime has been used to study the effects of ketamine on the brain and to investigate the mechanisms underlying its antidepressant and analgesic effects. In pharmacology, 1-(3,4-dimethoxyphenyl)-1-propanone oxime has been used to develop new drugs that target the NMDA receptor, which is involved in several neurological disorders. In psychiatry, 1-(3,4-dimethoxyphenyl)-1-propanone oxime has been studied for its potential as a treatment for depression, anxiety, and other mood disorders.
作用机制
1-(3,4-dimethoxyphenyl)-1-propanone oxime acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in several neurological processes, including learning and memory. By blocking the NMDA receptor, 1-(3,4-dimethoxyphenyl)-1-propanone oxime reduces the activity of glutamate, which can lead to a decrease in excitatory neurotransmission. This mechanism of action is similar to that of ketamine, but 1-(3,4-dimethoxyphenyl)-1-propanone oxime has been found to have a more selective effect on the NMDA receptor, which may lead to fewer side effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-1-propanone oxime has been found to have several biochemical and physiological effects, including analgesia, antidepressant effects, and anti-inflammatory effects. These effects are thought to be mediated by the blockade of the NMDA receptor, which can lead to a decrease in glutamate activity and an increase in the activity of other neurotransmitters, such as dopamine and serotonin. 1-(3,4-dimethoxyphenyl)-1-propanone oxime has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using 1-(3,4-dimethoxyphenyl)-1-propanone oxime in lab experiments is its selectivity for the NMDA receptor, which can lead to more targeted effects and fewer side effects compared to other compounds that target the glutamate system. 1-(3,4-dimethoxyphenyl)-1-propanone oxime has also been found to have a longer duration of action compared to ketamine, which may make it more suitable for certain experiments. However, 1-(3,4-dimethoxyphenyl)-1-propanone oxime is still a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential limitations.
未来方向
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-1-propanone oxime, including the development of new drugs that target the NMDA receptor, the investigation of its potential as a treatment for neurological and psychiatric disorders, and the exploration of its neuroprotective and anti-inflammatory effects. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-(3,4-dimethoxyphenyl)-1-propanone oxime, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, 1-(3,4-dimethoxyphenyl)-1-propanone oxime, or 1-(3,4-dimethoxyphenyl)-1-propanone oxime, is a promising compound that has been studied for its potential applications in scientific research. Its selectivity for the NMDA receptor and its longer duration of action compared to ketamine make it a potentially useful tool for investigating the glutamate system and developing new drugs for neurological and psychiatric disorders. However, more research is needed to fully understand its pharmacological properties and potential limitations.
合成方法
The synthesis of 1-(3,4-dimethoxyphenyl)-1-propanone oxime involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetone with hydroxylamine hydrochloride to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. This intermediate compound is then reduced with sodium borohydride to form 1-(3,4-dimethoxyphenyl)-2-nitropropane, which is then reacted with hydroxylamine hydrochloride to form 1-(3,4-dimethoxyphenyl)-1-propanone oxime.
属性
IUPAC Name |
(NE)-N-[1-(3,4-dimethoxyphenyl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-9(12-13)8-5-6-10(14-2)11(7-8)15-3/h5-7,13H,4H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLSLLTXZFPRW-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(3,4-dimethoxyphenyl)-N-hydroxypropan-1-imine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)





![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)



